[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride
Description
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS: 1426291-53-3) is a heterocyclic compound with the molecular formula C₈H₁₁Cl₂N₃S and a molecular weight of 252.16 g/mol. It features an imidazole core substituted with a thiophene ring at the 4-position and an aminomethyl group at the 2-position, forming a dihydrochloride salt. This compound is marketed as a versatile small-molecule scaffold for medicinal chemistry and material science applications, with a purity ≥95% and storage recommendations at 4°C .
Properties
IUPAC Name |
(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-4-8-10-5-6(11-8)7-2-1-3-12-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFUBCEFUEIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and imidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce a wide range of functional groups onto the imidazole or thiophene rings.
Scientific Research Applications
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Physicochemical and Functional Differences
- Solubility : The dihydrochloride salt form of these compounds generally improves aqueous solubility compared to free bases. For example, the thiophene-containing derivative is soluble in polar solvents like DMF and DMSO, as inferred from synthesis protocols .
- Lipophilicity : The 4-chlorophenyl variant (logP ~2.1) is more lipophilic than the thiophene derivative (logP ~1.5), which may influence membrane permeability .
Key Observations and Trends
Substituent Impact :
- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to π-π stacking interactions, whereas phenyl derivatives with halogens (F, Cl) or methoxy groups modulate electronic and steric properties.
- Salt Forms : Dihydrochloride salts are preferred for enhanced stability and solubility in aqueous media .
Emerging Applications :
Biological Activity
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their pharmacological potential, particularly in the fields of oncology and neurology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H11Cl2N3S
- Molecular Weight : 232.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)N1C(=N)C=C(N)C1=S
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, including neutral sphingomyelinase 2 (nSMase2), which is linked to ceramide biosynthesis. This inhibition is relevant for treating neurological disorders and cancer .
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways that are critical in cancer progression and neurological function.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of imidazole derivatives, including this compound:
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-C7) cells
The IC50 values for these cell lines indicate significant potency, comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10.5 | Doxorubicin |
| MEL-8 | 12.3 | Doxorubicin |
| CEM-C7 | 15.0 | Doxorubicin |
Neuroprotective Effects
Research has indicated that this compound may also possess neuroprotective properties:
- Inhibition of nSMase2 : The compound was found to inhibit nSMase2 with an IC50 value of 30 nM, suggesting potential therapeutic applications in neurodegenerative diseases .
- Apoptosis Induction : Flow cytometry assays revealed that this compound can induce apoptosis in cancer cells through modulation of p53 and caspase pathways .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Study on MCF-7 Cells : A detailed study demonstrated that treatment with this compound resulted in increased apoptotic markers such as cleaved caspase-3 and p53 expression levels, indicating its role in promoting programmed cell death in cancer cells.
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease, supporting its potential as a neuroprotective agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
